molecular formula C16H17N3O5 B2602279 Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate CAS No. 2411337-02-3

Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate

Cat. No. B2602279
M. Wt: 331.328
InChI Key: USMPMCVZDCTKBJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an oxadiazole ring, a phenoxymethyl group, and an ethylamino group. The presence of these functional groups suggests that the compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the phenoxymethyl group, and the attachment of the ethylamino group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The oxadiazole ring is a five-membered ring containing three nitrogen atoms and two oxygen atoms. The phenoxymethyl group consists of a phenyl ring attached to a methoxy group, and the ethylamino group contains an ethyl group attached to an amino group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The oxadiazole ring might be able to participate in nucleophilic substitution reactions, while the phenoxymethyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring might increase the compound’s stability and rigidity, while the phenoxymethyl group could potentially increase its lipophilicity .

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on the compound could involve further exploration of its chemical properties and potential uses. This could include studies on its reactivity, stability, and interactions with other compounds .

properties

IUPAC Name

methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-11(17-13(20)8-9-15(21)22-2)16-18-14(24-19-16)10-23-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMPMCVZDCTKBJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)COC2=CC=CC=C2)NC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NOC(=N1)COC2=CC=CC=C2)NC(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate

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